



A Comprehensive Technical Review of 1,3,5,6-Tetrahydroxy-8-methylxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of **1,3,5,6-Tetrahydroxy-8-methylxanthone**, a xanthone derivative isolated from a marine-derived fungus. This document synthesizes the available scientific literature, presenting its chemical properties, biological activities, and the experimental methodologies used for its study. Due to the limited research specifically focused on this compound, this review also incorporates established protocols for related compounds to provide a comprehensive methodological framework.

Physicochemical Properties

1,3,5,6-Tetrahydroxy-8-methylxanthone is a polyketide synthesized by the marine-derived fungus Penicillium sp. L129.[1] Its fundamental physicochemical properties are summarized below.



Property	Value	Source
Molecular Formula	C14H10O6	[2]
Molecular Weight	274.23 g/mol	[2]
Class	Dimeric 1,4-benzoquinone derivative	[2]
Natural Source	Marine-derived fungus Penicillium sp. L129	[1]

Biological Activity

Research on the biological activities of **1,3,5,6-Tetrahydroxy-8-methylxanthone** is currently limited. The primary study on this compound reported its isolation and a preliminary screening for biological activity.

Activity	Result	Cell Line <i>l</i> Organism	Source
Quorum Sensing Inhibition	Weak activity	Chromobacterium violaceum CV026	[1]
Cytotoxicity	Not reported	-	-

While the discovery paper by Zhang et al. (2019) focused on the cytotoxic activities of other compounds isolated from Penicillium sp. L129, no specific cytotoxicity data for **1,3,5,6- Tetrahydroxy-8-methylxanthone** was provided.[1] Further research is required to fully elucidate its pharmacological profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections describe the methodologies for the isolation and biological evaluation of **1,3,5,6-Tetrahydroxy-8-methylxanthone** and related compounds.

Isolation and Purification from Penicillium sp. L129

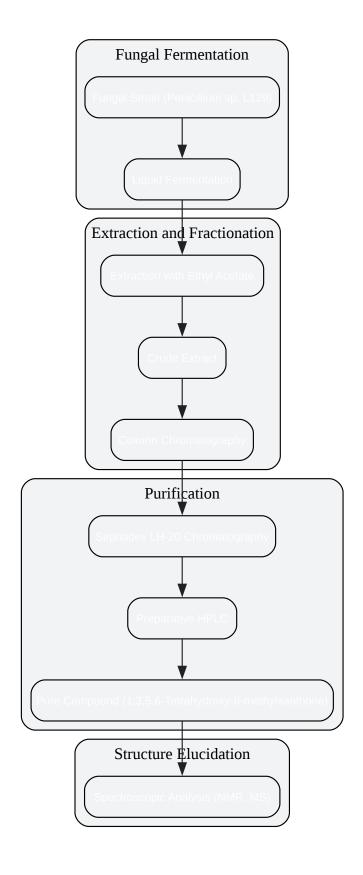






The isolation of **1,3,5,6-Tetrahydroxy-8-methylxanthone** was reported from the fermentation culture of the marine-derived fungus Penicillium sp. L129. The general workflow for such a process is outlined below.





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Figure 1: General workflow for the isolation and identification of **1,3,5,6-Tetrahydroxy-8-methylxanthone**.

A detailed protocol for the fermentation and extraction process can be found in the supplementary materials of the original publication by Zhang et al. (2019). Generally, it involves the large-scale culture of the fungus in a suitable broth medium, followed by extraction of the culture with an organic solvent like ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Quorum Sensing Inhibition Assay

The quorum sensing (QS) inhibitory activity of **1,3,5,6-Tetrahydroxy-8-methylxanthone** was evaluated using the reporter strain Chromobacterium violaceum CV026.[1] A general protocol for such an assay is as follows:

- Culture Preparation: A fresh culture of C. violaceum is grown in a suitable broth medium until it reaches the early exponential phase.
- Assay Plate Preparation: The bacterial culture is diluted and mixed with molten soft agar.
 This mixture is then poured over a solid agar medium in a petri dish.
- Application of Test Compound: A sterile paper disc is impregnated with a known concentration of the test compound (1,3,5,6-Tetrahydroxy-8-methylxanthone) and placed on the surface of the agar.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
- Observation: Inhibition of violacein pigment production around the paper disc indicates QS
 inhibitory activity. The diameter of the colorless halo is measured to quantify the activity.

Cytotoxicity Assay (Representative Protocol)

While no specific cytotoxicity data is available for **1,3,5,6-Tetrahydroxy-8-methylxanthone**, the following is a representative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol commonly used for evaluating the cytotoxicity of xanthone derivatives.

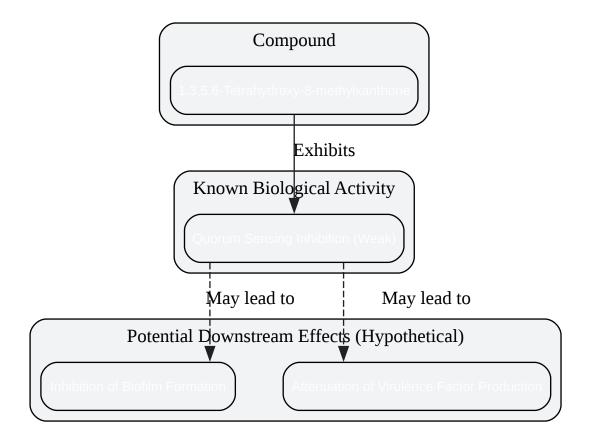


- Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by **1,3,5,6-Tetrahydroxy-8-methylxanthone** or its specific mechanism of action. The observed weak quorum sensing inhibition suggests a potential interaction with bacterial communication systems, but the molecular targets have not been identified. Further research is necessary to explore its biological targets and downstream effects.





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Figure 2: Logical relationship of the known biological activity of **1,3,5,6-Tetrahydroxy-8-methylxanthone** and its potential consequences.

Conclusion and Future Directions

1,3,5,6-Tetrahydroxy-8-methylxanthone is a natural product with a defined chemical structure that has been isolated from a marine-derived fungus. The current body of research on this compound is in its nascent stages, with only preliminary data on its biological activity. The weak quorum sensing inhibitory activity suggests that it could be a starting point for the development of novel anti-infective agents.

To unlock the full potential of this molecule, future research should focus on:

 Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and key enzymes.



- Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 1,3,5,6 Tetrahydroxy-8-methylxanthone to identify the key structural features responsible for its activity and to optimize its potency and selectivity.
- In Vivo Efficacy and Safety Profiling: Assessing its therapeutic potential and toxicity in animal models.

This comprehensive approach will be crucial in determining the viability of **1,3,5,6**-**Tetrahydroxy-8-methylxanthone** as a lead compound for drug discovery and development.

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